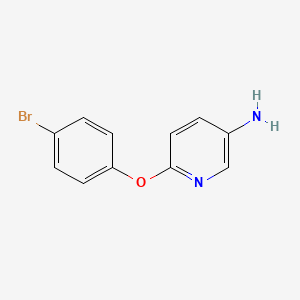

6-(4-溴苯氧基)吡啶-3-胺

描述

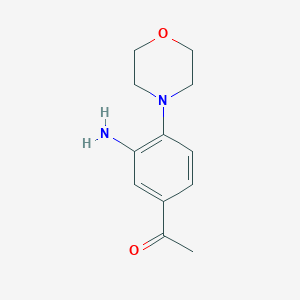

The compound "6-(4-Bromophenoxy)pyridin-3-amine" is a chemical that features a pyridine ring, which is a common structure in many pharmaceuticals and organic materials. The presence of the bromophenoxy group suggests potential reactivity and utility in further chemical synthesis, possibly as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine-containing compounds has been reported in several studies. For instance, novel polyimides with pyridine moieties have been synthesized from aromatic dianhydride monomers, which were prepared through nitro displacement and subsequent reactions . Another study describes the synthesis of a pyridine-containing aromatic diamine monomer through a modified Chichibabin reaction, followed by reduction steps . These methods highlight the versatility of pyridine derivatives in forming polymers and other materials.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can significantly influence their properties. For example, a study on a tripodal ligand with a pyridylmethyl group reports the crystal structure of its FeCl2 complex, showing relatively long ligand-to-metal distances, which suggests that steric hindrance could be a factor in the coordination chemistry of such compounds . Another study on a bromophenyl-substituted pyridine derivative describes the formation of a hydrogen-bonded dimer, indicating that non-covalent interactions can play a role in the solid-state structure of these molecules .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. Bromination reactions have been used to obtain bromomethyl-substituted derivatives of pyridinones, which serve as precursors for further functionalization . The reactivity of such compounds can lead to the formation of new amino derivatives, expanding the utility of the pyridine core in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, polyimides containing pyridine units exhibit good solubility in polar solvents, high thermal stability, and excellent mechanical properties . The presence of substituents like the bromophenoxy group can affect these properties by altering the electronic distribution and steric profile of the molecule.

科学研究应用

聚合物合成和材料科学

在聚合物化学中,类似于6-(4-溴苯氧基)吡啶-3-胺的化合物被用于合成新型聚合材料。例如,与6-(4-溴苯氧基)吡啶-3-胺在结构上相关的胺基-双(酚酸盐)铬(III)配合物催化环氧己烷和二氧化碳的共聚反应,产生分子量低且分散度窄的聚碳酸酯。这些聚合物在生物可降解塑料、涂料以及具有特定机械性能的材料等领域有应用(Katalin Devaine-Pressing et al., 2015)。

催化和化学转化

与6-(4-溴苯氧基)吡啶-3-胺在结构上相关的化合物参与催化过程和化学转化,在有机合成和材料科学中具有基础性意义。例如,吡啶-3-胺衍生物被用于合成乙基-4-(4-溴苯基)-5-氰基-2-苯基-6-硫代-1,6-二氢吡啶-3-羧酸乙酯,这种化合物可作为一系列硫代乙基烟酸酯衍生物的起始物质。这些衍生物在制药、农药以及有机合成中作为中间体具有潜在应用(M. Gad-Elkareem et al., 2011)。

结构和功能材料

类似于6-(4-溴苯氧基)吡啶-3-胺的化合物具有独特的结构特征,适用于开发具有特定功能的材料。例如,使用相关配体合成的单核锰化合物展示特定的配位几何结构和磁性能,适用于磁性材料、催化以及作为生物系统中酶过程的模型(N. Reddig et al., 2004)。

安全和危害

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

6-(4-bromophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTGEPHGOSFJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384143 | |

| Record name | 6-(4-bromophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenoxy)pyridin-3-amine | |

CAS RN |

77006-26-9 | |

| Record name | 6-(4-bromophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)